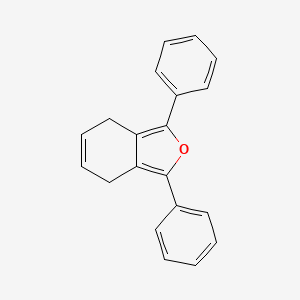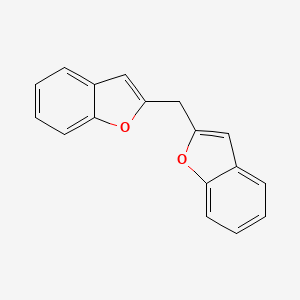
Benzofuran, 2,2'-methylenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 2,2’-methylenebis- is a compound that belongs to the class of organic compounds known as benzofurans. These compounds are characterized by a benzene ring fused to a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of benzofuran, 2,2’-methylenebis- can be achieved through several synthetic routes. One common method involves the use of a free radical cyclization cascade, which is an excellent approach for constructing complex polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and higher yields . Industrial production methods often utilize catalytic strategies to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Benzofuran, 2,2’-methylenebis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogens or hydroxyl groups as substituents . Major products formed from these reactions include various substituted benzofuran derivatives, which exhibit different biological activities .
Scientific Research Applications
Benzofuran, 2,2’-methylenebis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have been studied for their potential as anti-cancer, anti-bacterial, and anti-viral agents . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in various cancer cell lines . In industry, benzofuran compounds are used in the production of polymers, dyes, and other materials .
Mechanism of Action
The mechanism of action of benzofuran, 2,2’-methylenebis- involves its interaction with various molecular targets and pathways. For instance, some benzofuran derivatives act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase and tyrosinase . These interactions can lead to the inhibition of cell growth and proliferation, making benzofuran derivatives potential candidates for anti-cancer therapies . Additionally, benzofuran compounds have been found to exhibit antimicrobial activity by disrupting the cell membranes of bacteria .
Comparison with Similar Compounds
Benzofuran, 2,2’-methylenebis- can be compared with other similar compounds such as benzothiophene and benzofuran derivatives . While benzofuran compounds are known for their diverse biological activities, benzothiophene compounds also exhibit similar properties but with different mechanisms of action . The unique structural features of benzofuran, 2,2’-methylenebis- make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial and anticancer agents . Other similar compounds include various substituted benzofurans, which have been developed and utilized as anticancer agents .
Properties
CAS No. |
62452-61-3 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(1-benzofuran-2-ylmethyl)-1-benzofuran |
InChI |
InChI=1S/C17H12O2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10H,11H2 |
InChI Key |
AKLKOVJMASEBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




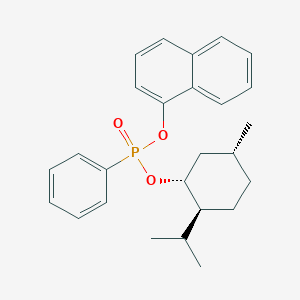
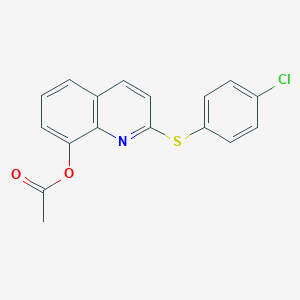
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
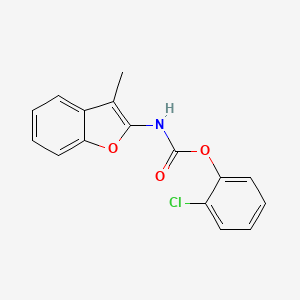
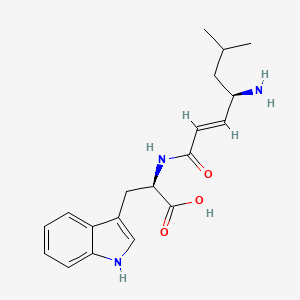

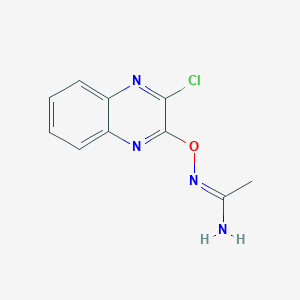

![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)

![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
